3-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile
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Overview
Description
3-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile is an organic compound belonging to the class of quinazolinamines. These compounds are characterized by a quinazoline moiety substituted by one or more amine groups.
Preparation Methods
The synthesis of 3-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile typically involves multiple steps. One common synthetic route includes the reaction of anthranilic acid derivatives with various reagents to form the quinazoline core. . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The quinazoline moiety can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the nitrile group to form primary amines.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various substituents on the piperidine ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include various substituted quinazolinones, primary amines, and azide derivatives .
Scientific Research Applications
3-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily through inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. By inhibiting these enzymes, the compound increases acetylcholine levels in the brain, potentially alleviating symptoms of neurodegenerative diseases like Alzheimer’s . The molecular targets include the active sites of these enzymes, where the compound binds and prevents substrate access .
Comparison with Similar Compounds
Similar compounds include other quinazolinamines and benzonitrile derivatives. For example:
1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives: These compounds also inhibit acetylcholinesterase and butyrylcholinesterase but may have different binding affinities and selectivities.
2-({2-[(3R)-3-aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-yl}methyl)benzonitrile: Another quinazolinamine with similar enzyme inhibitory properties.
The uniqueness of 3-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile lies in its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
3-[[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c23-13-18-4-3-5-19(12-18)14-25-10-8-17(9-11-25)15-26-16-24-21-7-2-1-6-20(21)22(26)27/h1-7,12,16-17H,8-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGALOQODNXTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC4=CC(=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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